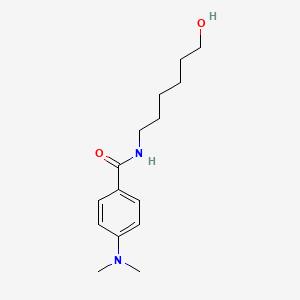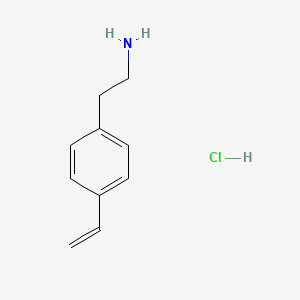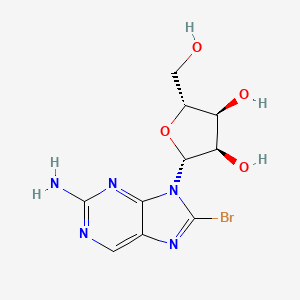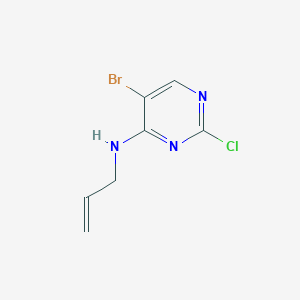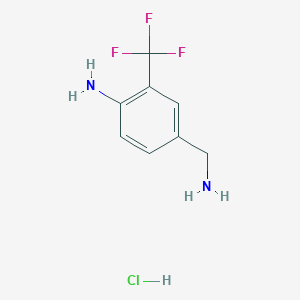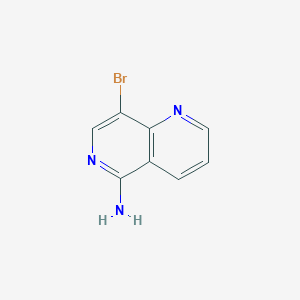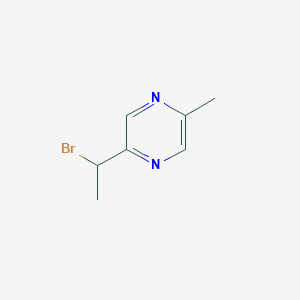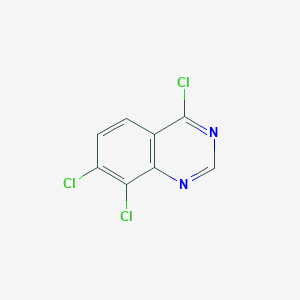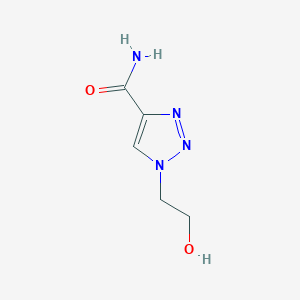
1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Molecular Structure : The compound has been synthesized and characterized through various spectroscopic methods including NMR, IR, MS, and X-ray diffraction crystallography. These studies provide insights into the molecular conformation and packing of the compound, which is stabilized by intermolecular and intramolecular hydrogen bonding (Shen et al., 2013).
Antimicrobial Applications
- Antimicrobial Activities : Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of the compound , have shown promising antimicrobial activities. These compounds have been evaluated against various pathogens, demonstrating moderate to good activities, particularly against certain bacterial and fungal strains (Pokhodylo et al., 2021).
Antiviral Applications
- Antiviral Activity : Research indicates significant antiviral activity against herpes and measles virus in vitro for certain triazole carboxamide nucleosides related to this compound (Revankar et al., 1981).
Anticancer Research
Anticancer Activity Screening : The compound has been included in a library for anticancer activity screening. Its crystal structure and interactions suggest potential relevance in the development of anticancer drugs (Pokhodylo et al., 2021).
Synthesis for Anticancer Nucleosides : New anticancer nucleosides based on 1,2,4-triazole nucleosides and derivatives of this compound have been synthesized. The structures of these products were confirmed through crystal X-ray diffraction, indicating their potential in cancer treatment (Lei et al., 2014).
Energetic Materials
- Synthesis and Properties of Energetic Compounds : The compound has been used in the synthesis of nitrogen-rich energetic compounds. These compounds exhibit significant thermal stability and are characterized for potential applications in energetic materials (Qin et al., 2016).
Chemical Reactions and Synthesis
Synthesis and Rearrangement in Chemical Reactions : The compound is involved in various chemical reactions, including alkylation and rearrangement, which are essential for the synthesis of various derivatives with potential applications (Nein et al., 2016).
One-Pot Multicomponent Synthesis : A convenient synthetic protocol using this compound has been developed for combinatorial chemistry, enabling the creation of libraries of triazole carboxamides. This method is significant for rapid and efficient synthesis in chemical research (Pokhodylo et al., 2009).
Wirkmechanismus
Mode of Action
Due to the lack of specific information on 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide, its exact mode of action remains unclear. It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to specific sites, inhibiting enzymatic activity, or disrupting cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall effect within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, the hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. The carboxamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound towards its targets. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, modulating their activity and thus affecting cellular metabolism .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Additionally, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site. Alternatively, it can bind to allosteric sites, inducing conformational changes that modulate enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as changes in cell viability, proliferation, and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent response, with varying effects observed at different dosages. At lower doses, this compound may enhance specific cellular functions, such as promoting cell proliferation or metabolic activity. At higher doses, the compound can exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as kinases and dehydrogenases, influencing the production and utilization of metabolic intermediates. Additionally, this compound can affect the levels of specific metabolites, such as ATP, NADH, and other cofactors, thereby impacting cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as solute carrier (SLC) proteins, facilitating its uptake and distribution within cells. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the pharmacokinetics and pharmacodynamics of the compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences or modifications, such as phosphorylation or acetylation, can direct the compound to its target organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5(11)4-3-9(1-2-10)8-7-4/h3,10H,1-2H2,(H2,6,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXIDREXOTWTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





